molecular formula C7H7N3 B1266637 1-Azido-3-methylbenzene CAS No. 4113-72-8

1-Azido-3-methylbenzene

Cat. No. B1266637
CAS RN: 4113-72-8
M. Wt: 133.15 g/mol
InChI Key: WRMGCIOUNQGMSR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azido compounds, including 1-Azido-3-methylbenzene, often involves reactions such as the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides. This method has proven to be mild, efficient, and compatible with various substrates, providing a straightforward pathway to 1-Azido-3-methylbenzene derivatives (Tornøe, Christensen, & Meldal, 2002).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy are pivotal in understanding the molecular structure of azido compounds. For instance, the structural elucidation of related azido compounds has been achieved through these techniques, revealing insights into their geometric configuration and electronic structure (Yang et al., 2018).

Chemical Reactions and Properties

1-Azido-3-methylbenzene undergoes various chemical reactions, including cycloadditions, nucleophilic substitutions, and transformations under radical conditions. These reactions are influenced by the azido group, which imparts reactivity towards both electrophiles and nucleophiles, facilitating the formation of diverse chemical structures (Zhong et al., 2014).

Scientific Research Applications

1. Synthesis of Novel Compounds

1-Azido-3-methylbenzene is used in the synthesis of new chemical compounds. For instance, it has been involved in the synthesis of 1,2,3-triazole derivatives containing the eugenol ring by the click chemistry method, showing potential as a corrosion inhibitor for iron (Taia et al., 2021). Similarly, it has been used in the synthesis of 1,2,3-triazoles from uracil and thymine, also displaying corrosion inhibitory properties (Negrón-Silva et al., 2013).

2. Acceleration of Intramolecular Cycloaddition Reactions

It plays a role in accelerating intramolecular cycloaddition reactions. This property is utilized in synthesizing various compounds, where its presence helps to facilitate reactions that might not proceed otherwise (Orlek et al., 1993).

3. Photochemical Reactions

In photochemical studies, 1-Azido-3-methylbenzene is used to investigate the formation of heterocycles. This includes studies where its photoreaction is observed by X-ray crystallography, IR spectroscopy, and theoretical calculations (Takayama et al., 2003).

4. Synthesis of Energetic Materials

This compound is utilized in the synthesis of energetic materials. For example, it has been used in reactions with hexamethyl-Dewar-benzene, leading to the creation of novel compounds with potential applications in high-energy materials (Christl et al., 2005).

5. Peptide Synthesis

1-Azido-3-methylbenzene is involved in peptide synthesis. It has been used in the copper(I)-catalyzed cycloaddition of terminal alkynes to azides, facilitating the creation of 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains (Tornøe et al., 2002).

6. Study of Thermal Decomposition

Research on 1-Azido-3-methylbenzene includes studying its thermal decomposition. This provides insights into the intrinsic molecular reactivity of such compounds, which is crucial for understanding their stability and reactivity under different conditions (Cardillo et al., 2008).

Safety And Hazards

While specific safety and hazard information for “1-Azido-3-methylbenzene” is not available, azides in general can be toxic to living organisms, including bacteria and mammalian cells .

properties

IUPAC Name

1-azido-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-6-3-2-4-7(5-6)9-10-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMGCIOUNQGMSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90194068
Record name Benzene, 1-azido-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azido-3-methylbenzene

CAS RN

4113-72-8
Record name Benzene, 1-azido-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004113728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-azido-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-azido-3-methylbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
E Cantopcu, E Aydinli, H Goksu - Journal of Chemical Sciences, 2022 - Springer
… 1-azido-3-methylbenzene and 1-azido-4-methylbenzene were converted to m-toluidine and p-toluidine with high yields (Table 2, entries 4, 5). 1-azido-4-methoxybenzene and 4-…
Number of citations: 4 link.springer.com
P Cardillo, L Gigante, A Lunghi… - New Journal of …, 2008 - pubs.rsc.org
The exothermic decompositions of the tosyl azide 1, five substituted aryl monoazides 2––6 and two diazides: 1-azido-4-(4-azidophenoxy)benzene 7 and 1-azido-4-[(4-azidophenyl)…
Number of citations: 15 pubs.rsc.org
T Zhang, H Wei, W Ma, Z Li, P Hu, N Zhou… - Chinese Journal of …, 2022 - sioc-journal.cn
… 1-Azido-3-methylbenzene (5a):[28] Pale yellow oil, 75% yield. 1H NMR (CDCl3, 400 MHz) δ: 7.16~7.12 (m, 1H), 6.87 (d, J=7.6 Hz, 1H), 6.77~6.72 (m, 2H), 2.24 (s, 3H). 1-Azido-4-…
Number of citations: 2 sioc-journal.cn
J Leitans, A Sprudza, M Tanc, I Vozny… - Bioorganic & medicinal …, 2013 - Elsevier
We report here a series of 2-thiophene-sulfonamides incorporating 1-substituted aryl-1,2,3-triazolyl moieties, prepared by click chemistry from 5-ethynylthiophene-2-sulfonamide and …
Number of citations: 33 www.sciencedirect.com
S Pan, Y Zhou, Q Wang, Y Wang, C Tian… - European journal of …, 2020 - Elsevier
… Following the general procedure, 2-hydroxy-1,4-naphoquinone and 1-azido-3-methylbenzene provided the title compound as a brown powder in 60% yield. H NMR (400 MHz, DMSO‑d …
Number of citations: 23 www.sciencedirect.com
S Adhikari - 2019 - egrove.olemiss.edu
The objective of the thesis is to develop regioselective methods for mono-fluorination of disubstituted triazoles, both 1, 4-and 1, 5-regioisomer, and isoxazoles. These strategies focus on …
Number of citations: 0 egrove.olemiss.edu
EM Chainikova, SL Khursan… - The Journal of …, 2020 - ACS Publications
The mechanism of the photooxidation of a number of asymmetrically substituted phenyl azides in acetonitrile was studied. The key intermediates of this reaction are the corresponding …
Number of citations: 4 pubs.acs.org
AR da Silva, ACR da Silva, MRH Donza… - Medicinal Chemistry …, 2021 - Springer
According to the World Health Organization, snakebite envenoming is a neglected disease that affects around 5.4 million people worldwide each year. In Brazil, in 2019 there were …
Number of citations: 3 link.springer.com
CML Bechtler - 2018 - discovery.ucl.ac.uk
… brine (60 mL), dried over MgSO4 and the solvent removed under reduced pressure to yield 1-azido-3-methylbenzene 78 (3684.0 mg, 27.7 mmol, 92.2% yield) as a brown oil. …
Number of citations: 0 discovery.ucl.ac.uk
F Zhao, Z Chen, P Lei, L Kong, Y Jiang - Tetrahedron Letters, 2015 - Elsevier
The synthesis of aryl azides was achieved in one-pot from aromatic nitrocompounds with yields ranging from good to excellent under mild conditions. The conditions were found to be …
Number of citations: 13 www.sciencedirect.com

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